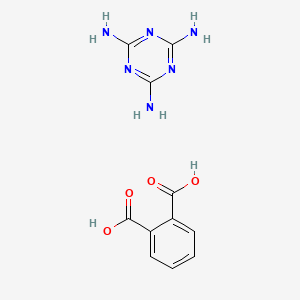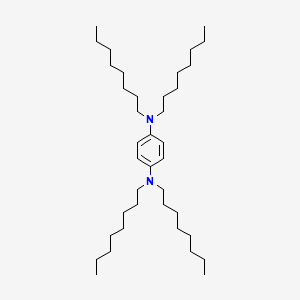
N~1~,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine: is an organic compound belonging to the class of aromatic amines. This compound is characterized by the presence of two octyl groups attached to the nitrogen atoms of a benzene ring, making it a tetra-substituted benzene diamine. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with octyl halides under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine can participate in nucleophilic substitution reactions, where the octyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, strong bases like NaH or K2CO3.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene diamines.
Scientific Research Applications
Chemistry: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine is used in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The octyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
- N~1~,N~1~,N~4~,N~4~-Tetramethylbenzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetraethylbenzene-1,4-diamine
- N~1~,N~1~,N~4~,N~4~-Tetrahexylbenzene-1,4-diamine
Comparison: N1,N~1~,N~4~,N~4~-Tetraoctylbenzene-1,4-diamine is unique due to its longer octyl chains, which confer higher lipophilicity compared to its methyl, ethyl, and hexyl counterparts. This increased lipophilicity can enhance its interaction with hydrophobic environments, making it more effective in certain applications, such as in the design of lipophilic drugs or materials.
Properties
CAS No. |
69070-41-3 |
|---|---|
Molecular Formula |
C38H72N2 |
Molecular Weight |
557.0 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetraoctylbenzene-1,4-diamine |
InChI |
InChI=1S/C38H72N2/c1-5-9-13-17-21-25-33-39(34-26-22-18-14-10-6-2)37-29-31-38(32-30-37)40(35-27-23-19-15-11-7-3)36-28-24-20-16-12-8-4/h29-32H,5-28,33-36H2,1-4H3 |
InChI Key |
UGODJTIGDITVGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


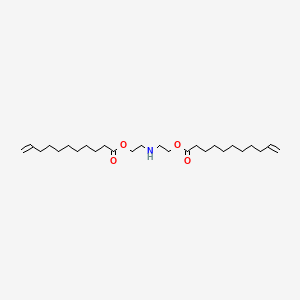

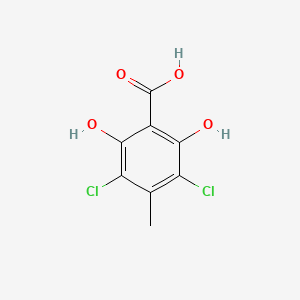
![6-(3-Hydroxybut-1-enyl)-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B14459308.png)
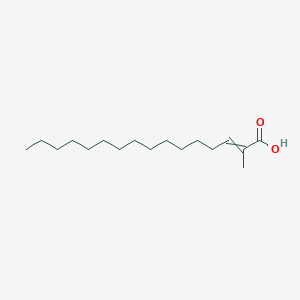
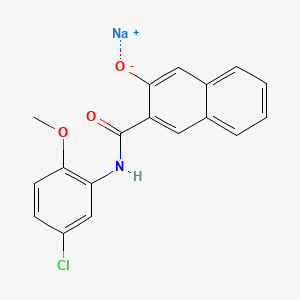
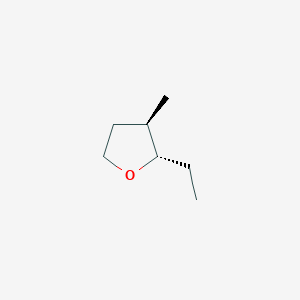
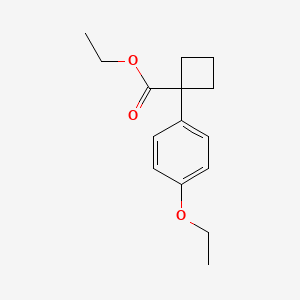
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)


![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
